molecular formula C14H8F3NO B595425 2-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 1365271-76-6

2-[4-(Trifluoromethoxy)phenyl]benzonitrile

Cat. No.: B595425
CAS No.: 1365271-76-6
M. Wt: 263.219
InChI Key: UQWWIGDRUFQCAJ-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethoxy)phenyl]benzonitrile” is a chemical compound with the molecular formula C14H8F3NO . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile group attached to a phenyl group with a trifluoromethoxy substituent . The InChI key for this compound is UQWWIGDRUFQCAJ-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis Applications

Compounds with structures similar to "2-[4-(Trifluoromethoxy)phenyl]benzonitrile" serve as intermediates in the synthesis of various pharmacologically active molecules and materials. For example, 2-Fluoro-4-bromobiphenyl , a key intermediate in manufacturing anti-inflammatory and analgesic materials, demonstrates the significance of such compounds in drug synthesis. The development of practical synthesis methods for these intermediates underscores their importance in pharmaceutical manufacturing (Qiu et al., 2009).

Analytical Chemistry and Degradation Studies

Research on Nitisinone (NTBC) , structurally related to "this compound", has shed light on the stability and degradation processes of such compounds. These studies are crucial for understanding the environmental fate and potential risks associated with the medical and industrial use of these chemicals (Barchańska et al., 2019).

Material Science and Optoelectronics

Compounds based on the benzoxaborole structure have been explored for their applications in nanotechnology, polymer processing, and biomedical applications. The self-assembly of benzoxaboroles into one-dimensional structures stabilized by hydrogen bonding demonstrates the utility of these compounds in creating new materials with unique properties (Adamczyk-Woźniak et al., 2009). Additionally, BODIPY-based materials have emerged as platforms for applications such as sensors and organic photovoltaics, highlighting the potential of fluoroaromatic compounds in developing 'metal-free' infrared emitters and organic light-emitting diodes (OLEDs) (Squeo & Pasini, 2020).

Environmental Impact and Toxicology

The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which share functional groups with "this compound", are areas of active research. These studies highlight the importance of understanding the environmental behaviors and toxicity effects of chemical compounds used in industrial applications (Liu & Mabury, 2020).

Safety and Hazards

Specific safety and hazard information for “2-[4-(Trifluoromethoxy)phenyl]benzonitrile” is not available in the searched resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)19-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWWIGDRUFQCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742852
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-76-6
Record name 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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